molecular formula C17H14N2O B2579035 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 819793-62-9

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2579035
CAS RN: 819793-62-9
M. Wt: 262.312
InChI Key: PCSFJJSFVBYKPS-UHFFFAOYSA-N
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Description

The compound “3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of this compound suggests that it might have interesting chemical properties and biological activity, but without specific studies or data, it’s hard to predict its exact properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and 2-methylphenyl groups could be introduced through electrophilic aromatic substitution reactions or through cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrazole ring attached to a phenyl ring and a 2-methylphenyl ring. The presence of the aldehyde group (-CHO) suggests that it may exhibit polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl rings, and the aldehyde group. The aldehyde could be involved in nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the aldehyde group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Molecular Structure and Properties 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives exhibit diverse molecular structures and properties, critical for scientific applications. For instance, certain derivatives display L-shaped molecular structures with slight twists between different phenyl groups due to steric repulsion, influencing their packing and interactions in the crystal form (Butcher et al., 2007). Similarly, the crystal structure of another derivative shows specific orientations and interactions, highlighting the detailed geometric conformations these molecules can adopt (Xu & Shi, 2011).

Synthesis and Characterization The synthesis and characterization of these compounds are crucial for understanding their potential applications. Novel methods, like the Vilsmeier–Haack reaction approach, have been utilized to synthesize derivatives, followed by comprehensive characterization through various spectral and analytical techniques (Bhat et al., 2016). These processes are fundamental in establishing the molecular structure and properties, which are essential for their applications in various fields.

Biological Activities Derivatives of this compound have been studied for various biological activities. For instance, they have shown antimicrobial and antioxidant activities, highlighting their potential in medical and pharmaceutical applications (Hamed et al., 2020). The variations in their biological activities based on different derivatives underscore the importance of molecular modifications and their impact on biological interactions.

Photophysical Studies The photophysical properties of these compounds are another area of interest. Studies on solvatochromic shifts and photophysical behavior in different solvents reveal crucial insights into their optical properties, which can be harnessed in materials science and sensor technologies (Singh et al., 2013).

Molecular Docking and Nonlinear Optics Molecular docking studies have demonstrated the potential of these compounds in inhibiting specific enzymes, indicating their role in drug design and pharmaceutical applications. Moreover, their contribution to nonlinear optics, as evidenced by hyperpolarizability calculations, suggests their utility in the field of optoelectronics and photonics (Mary et al., 2015).

Future Directions

The study of new pyrazole derivatives is an active area of research in medicinal chemistry, and this compound could be of interest for future studies. Its synthesis, characterization, and testing for biological activity could be potential directions for future research .

Mechanism of Action

properties

IUPAC Name

3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSFJJSFVBYKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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